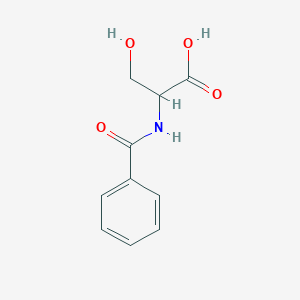

3-Hydroxy-2-(phenylformamido)propanoic acid

Description

The exact mass of the compound 3-Hydroxy-2-(phenylformamido)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxy-2-(phenylformamido)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-(phenylformamido)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzamido-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCDMTCWMZHVAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329603 |

Source

|

| Record name | N-benzoylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4582-71-2 |

Source

|

| Record name | NSC337814 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzoylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-2-(phenylformamido)propanoic acid

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and characterization of 3-Hydroxy-2-(phenylformamido)propanoic acid. This molecule, a derivative of the amino acid serine, is of interest for its potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules.

Introduction and Scientific Context

3-Hydroxy-2-(phenylformamido)propanoic acid, also known as N-benzoyl-L-serine, belongs to the class of N-acyl amino acids. These compounds are characterized by an acyl group attached to the nitrogen atom of an amino acid. This modification can significantly alter the physicochemical properties of the parent amino acid, influencing its solubility, stability, and biological activity. N-acyl amino acids are found in various biological systems and have been explored for their potential as bioactive lipids. The introduction of a phenylformamido (benzoyl) group to serine, a polar amino acid, creates a molecule with both hydrophobic (the phenyl ring) and hydrophilic (the hydroxyl and carboxylic acid groups) regions, making it an interesting candidate for studies in drug design and biomaterials.

The synthesis and characterization of this specific molecule provide a foundational basis for further derivatization and exploration of its structure-activity relationships. This guide will detail a robust synthetic protocol and a multi-faceted analytical approach to ensure the identity, purity, and structural integrity of the synthesized compound.

Synthetic Pathway: A Rational Approach

The most direct and logical synthetic route to 3-Hydroxy-2-(phenylformamido)propanoic acid is the N-acylation of L-serine. This approach is favored due to the commercial availability and affordability of the starting materials, L-serine and benzoyl chloride. The reaction is a nucleophilic acyl substitution where the amino group of serine attacks the electrophilic carbonyl carbon of benzoyl chloride.

Causality of Experimental Choices

The choice of reaction conditions is critical for maximizing yield and purity while minimizing side reactions. A common challenge in the acylation of amino acids is the potential for side reactions, such as the formation of an ester at the hydroxyl group of serine or polymerization. To mitigate these, the reaction is typically performed in an aqueous alkaline solution. The base serves two primary purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct of the reaction. The use of a biphasic system (e.g., water and an organic solvent) can sometimes be employed to control the reaction rate and facilitate product isolation.

Detailed Experimental Protocol: Synthesis of 3-Hydroxy-2-(phenylformamido)propanoic acid

Materials:

-

L-serine

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (magnetic stirrer, ice bath, pH meter, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution of L-serine: In a 250 mL beaker, dissolve L-serine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with gentle stirring until a clear solution is obtained. Cool the solution in an ice bath to 0-5 °C.

-

Acylation Reaction: While maintaining the low temperature and vigorous stirring, slowly add benzoyl chloride (1.1 equivalents) dropwise to the serine solution. Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

Reaction Monitoring: After the addition of benzoyl chloride is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with a small amount of ethyl acetate to remove any unreacted benzoyl chloride. Carefully acidify the aqueous layer to a pH of approximately 2 with 2 M HCl. A white precipitate of the product should form.

-

Isolation and Purification: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified product under vacuum to a constant weight.

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Hydroxy-2-(phenylformamido)propanoic acid

Introduction

3-Hydroxy-2-(phenylformamido)propanoic acid is a synthetic compound with a structure reminiscent of the amino acid phenylalanine.[1][2] While its precise biological role and mechanism of action are not yet fully characterized, its structural similarity to known bioactive molecules suggests potential therapeutic applications. Derivatives of similar propanoic acid scaffolds have demonstrated antimicrobial and anticancer properties.[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. We will operate under the central hypothesis that 3-Hydroxy-2-(phenylformamido)propanoic acid functions as a competitive inhibitor of an enzyme that recognizes phenylalanine or structurally similar substrates. This document will detail a logical, multi-stage experimental plan to test this hypothesis, from initial target identification to the characterization of downstream cellular effects.

Part 1: Target Identification and Validation

The initial and most critical phase of this investigation is to identify the cellular target(s) of 3-Hydroxy-2-(phenylformamido)propanoic acid. Our hypothesis points towards enzymes involved in phenylalanine metabolism or signaling pathways where phenylalanine is a key molecule.[6][7]

In Silico Target Prediction

Computational methods can provide a preliminary, ranked list of potential protein targets, saving considerable time and resources in the wet lab.

Experimental Protocol: In Silico Target Prediction

-

Ligand Preparation: Generate a 3D conformer of 3-Hydroxy-2-(phenylformamido)propanoic acid using computational chemistry software.

-

Target Database Screening: Utilize platforms such as PharmMapper, SuperPred, or similar target prediction servers. These tools compare the 3D structure of the ligand against a database of known protein binding sites.

-

Molecular Docking: For the top-ranked potential targets, perform molecular docking simulations to predict the binding affinity and pose of the compound in the active site.

-

Analysis: Analyze the docking scores and binding interactions to prioritize targets for experimental validation.

Experimental Target Identification

A combination of affinity-based and activity-based approaches will be employed to experimentally identify the protein target(s).

Experimental Protocol: Affinity Chromatography

-

Ligand Immobilization: Synthesize a derivative of 3-Hydroxy-2-(phenylformamido)propanoic acid with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if pursuing an anticancer hypothesis).

-

Affinity Pull-Down: Incubate the cell lysate with the ligand-immobilized beads. Proteins that bind to the compound will be captured.

-

Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 3-Hydroxy-2-(phenylformamido)propanoic acid.

-

Thermal Challenge: Heat the treated cells across a range of temperatures.

-

Protein Extraction and Analysis: Extract the soluble proteins and analyze them by SDS-PAGE and Western blotting for a candidate target or by mass spectrometry for a global analysis. Target engagement will stabilize the protein, leading to a higher melting temperature.

Target Validation

Once a putative target is identified, it is crucial to validate that it is indeed the protein responsible for the compound's biological effects.

Experimental Protocol: Recombinant Protein Expression and In Vitro Binding Assays

-

Protein Expression and Purification: Clone, express, and purify the recombinant target protein.

-

Isothermal Titration Calorimetry (ITC): Directly measure the binding affinity and thermodynamics of the interaction between the compound and the purified protein.

-

Surface Plasmon Resonance (SPR): Quantify the on- and off-rates of binding to determine the binding kinetics.

Experimental Workflow for Target Identification and Validation

Caption: Workflow for Target Identification and Validation.

Part 2: Mechanistic Characterization

With a validated target, the next step is to elucidate the precise mechanism of interaction and its functional consequences.

Enzyme Inhibition Assays

Assuming the target is an enzyme, a series of inhibition assays will determine the mode of action.

Experimental Protocol: Enzyme Inhibition Kinetics

-

Enzyme Activity Assay: Establish a robust assay to measure the activity of the purified target enzyme.

-

IC50 Determination: Measure the concentration of 3-Hydroxy-2-(phenylformamido)propanoic acid required to inhibit 50% of the enzyme's activity.

-

Mechanism of Inhibition Studies: Perform kinetic experiments by varying the concentrations of both the substrate and the inhibitor. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Structural Biology

Determining the three-dimensional structure of the compound bound to its target provides the ultimate proof of interaction and guides further drug development.

Experimental Protocol: X-ray Crystallography

-

Co-crystallization: Crystallize the target protein in the presence of 3-Hydroxy-2-(phenylformamido)propanoic acid.

-

Structure Determination: Solve the crystal structure to visualize the binding site and the specific molecular interactions.

Cellular Target Engagement

Confirming that the compound engages the target in a cellular context is essential.

Experimental Protocol: In-Cell CETSA

-

Dose-Response: Perform CETSA with varying concentrations of the compound to generate an in-cell target engagement curve.

-

Time-Course: Evaluate the duration of target engagement by performing CETSA at different time points after compound washout.

Part 3: Cellular and Phenotypic Consequences

The final phase of the investigation connects target engagement to the downstream cellular and phenotypic effects.

Downstream Signaling Pathway Analysis

Inhibition of the target enzyme is expected to modulate downstream signaling pathways.

Experimental Protocol: Phospho-proteomics

-

Cell Treatment and Lysis: Treat cells with the compound and prepare protein lysates.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the lysates.

-

Mass Spectrometry: Analyze the phosphopeptides by mass spectrometry to identify changes in protein phosphorylation, providing a global view of the affected signaling pathways.

Phenotypic Assays

Based on the identity of the target and the observed signaling changes, a panel of phenotypic assays should be conducted.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Treatment: Treat a panel of relevant cell lines with a dose-response of the compound.

-

Assay: Measure cell viability using assays such as MTT or CellTiter-Glo, and proliferation using BrdU incorporation or cell counting.

Experimental Protocol: Target-Specific Phenotypic Assays

-

If the target is involved in metabolism, assess changes in key metabolite levels.

-

If the target is a kinase, evaluate the phosphorylation of its known substrates.

-

If the target is involved in DNA repair, measure the extent of DNA damage.

Proposed Signaling Pathway

Caption: Hypothesized Mechanism of Action.

Data Summary

| Experiment | Parameter Measured | Expected Outcome for a Validated Inhibitor |

| Isothermal Titration Calorimetry | Binding Affinity (Kd) | Kd in the nanomolar to low micromolar range. |

| Enzyme Inhibition Assay | IC50 | Potent inhibition with a low IC50 value. |

| Cellular Thermal Shift Assay | Thermal Stability (Tm) | Increased Tm of the target protein upon compound binding. |

| Cell Viability Assay | EC50 | Dose-dependent decrease in cell viability. |

Conclusion

This technical guide outlines a systematic and rigorous approach to delineating the mechanism of action of 3-Hydroxy-2-(phenylformamido)propanoic acid. By progressing from broad, unbiased target identification methods to highly specific mechanistic and phenotypic studies, researchers can build a comprehensive understanding of this compound's biological activity. The proposed workflows and protocols provide a solid foundation for a research program aimed at developing this molecule into a potential therapeutic agent.

References

-

PubChem. 3-Hydroxy-2-(phenylformamido)propanoic acid | C10H11NO4 | CID 333801. Available from: [Link].

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2269. Available from: [Link].

-

PubChem. CID 161062673 | C18H20O6. Available from: [Link].

-

Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link].

-

Farrell, I. S., et al. (2018). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. Biopolymers, 109(10), e23073. Available from: [Link].

-

Kappock, T. J., & Caradonna, J. P. (1996). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 35(50), 16235-16244. Available from: [Link].

-

PubChemLite. 3-hydroxy-2-(phenylformamido)propanoic acid (C10H11NO4). Available from: [Link].

-

FooDB. Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993). Available from: [Link].

-

PubChem. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705. Available from: [Link].

-

Wikipedia. Phenylalanine. Available from: [Link].

-

Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. Available from: [Link].

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available from: [Link].

-

ChemBK. (S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Available from: [Link].

- Indian Patents. 232680:PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID.

- Google Patents. EP0906901A2 - Process for producing propionic acid derivatives.

-

Schirar, A., et al. (1997). p-(4-Hydroxybenzoyl)phenylalanine: a photoreactive amino acid analog amenable to radioiodination for elucidation of peptide-protein interaction. Application to substance P receptor. Biochemistry, 36(15), 4542-4551. Available from: [Link].

Sources

- 1. 3-Hydroxy-2-(phenylformamido)propanoic acid | C10H11NO4 | CID 333801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-hydroxy-2-(phenylformamido)propanoic acid (C10H11NO4) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylalanine - Wikipedia [en.wikipedia.org]

In Silico Modeling of 3-Hydroxy-2-(phenylformamido)propanoic acid Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-Hydroxy-2-(phenylformamido)propanoic acid and its potential interactions with biological targets. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings and practical applications of a multi-faceted computational approach. We will explore the essential steps from initial ligand analysis and target identification to the dynamic simulation of molecular interactions and the prediction of pharmacokinetic properties. The methodologies detailed herein are designed to be self-validating, promoting a rigorous and reproducible scientific workflow. By integrating established computational tools and theoretical models, this guide aims to empower researchers to effectively dissect the molecular behavior of 3-Hydroxy-2-(phenylformamido)propanoic acid and accelerate the drug discovery process.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to mitigate these challenges by providing predictive insights into the behavior of small molecules at the molecular level.[1][2] This computational approach allows for the rapid screening of vast chemical libraries, the elucidation of binding mechanisms, and the early assessment of a compound's drug-like properties, thereby streamlining the entire drug discovery pipeline.[3]

3-Hydroxy-2-(phenylformamido)propanoic acid, a molecule with potential therapeutic relevance, presents an ideal candidate for such an in silico workflow. Its structural features suggest the potential for specific interactions with biological macromolecules. This guide will systematically outline the process of computationally evaluating these interactions, providing a robust protocol that can be adapted for other small molecules of interest.

Foundational Analysis: Characterizing the Ligand

Before delving into complex simulations, a thorough characterization of the ligand, 3-Hydroxy-2-(phenylformamido)propanoic acid, is paramount. This initial analysis provides crucial information for subsequent modeling steps.

Structural and Physicochemical Properties

The 3D structure of 3-Hydroxy-2-(phenylformamido)propanoic acid can be obtained from databases such as PubChem (CID 333801).[4] A preliminary analysis of its physicochemical properties is essential to assess its potential as a drug candidate.

Table 1: Physicochemical Properties of 3-Hydroxy-2-(phenylformamido)propanoic acid

| Property | Value | Source |

| Molecular Formula | C10H11NO4 | PubChem[4] |

| Molecular Weight | 209.2 g/mol | PubChem[4] |

| XLogP3 | 0.6 | PubChem[4] |

| Hydrogen Bond Donors | 3 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Rotatable Bonds | 4 | PubChem[4] |

Drug-Likeness Evaluation: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug in humans.[5][6][7][8][9] The rule states that, in general, an orally active drug has:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular mass less than 500 daltons.

-

An octanol-water partition coefficient (log P) not greater than 5.

Based on the properties outlined in Table 1, 3-Hydroxy-2-(phenylformamido)propanoic acid adheres to all of Lipinski's rules, suggesting it possesses favorable physicochemical properties for oral bioavailability.

Target Identification and Preparation

The identification of a biological target is a critical step in understanding the mechanism of action of a potential drug. This can be achieved through literature review, bioinformatics databases, or experimental screening. For the purpose of this guide, we will assume a hypothetical protein target has been identified.

Protein Structure Acquisition and Preparation

The 3D coordinates of the target protein can be retrieved from the Protein Data Bank (PDB). Once downloaded, the protein structure must be prepared for docking and simulation. This typically involves:

-

Removing water molecules and other non-essential heteroatoms.

-

Adding hydrogen atoms , which are often not resolved in X-ray crystal structures.

-

Assigning protonation states to ionizable residues at a physiological pH.

-

Repairing any missing residues or loops using homology modeling tools if necessary.

Software such as AutoDockTools, Chimera, or Schrödinger's Protein Preparation Wizard can be used for this purpose.[10][11][12][13]

Predicting Interactions: A Multi-tiered Approach

A hierarchical approach to predicting the interactions between 3-Hydroxy-2-(phenylformamido)propanoic acid and its target provides a comprehensive understanding, from initial binding pose prediction to the dynamic behavior of the complex.

Caption: A generalized workflow for in silico modeling of ligand-protein interactions.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The goal is to predict the binding mode and affinity of a ligand within the active site of a protein.

-

Prepare the Receptor:

-

Load the prepared protein PDB file into AutoDock Tools.

-

Add polar hydrogens and assign Kollman charges.[14]

-

Save the receptor in the PDBQT format.

-

-

Prepare the Ligand:

-

Load the 3D structure of 3-Hydroxy-2-(phenylformamido)propanoic acid (e.g., in MOL2 or SDF format) into AutoDock Tools.

-

Assign Gasteiger charges and merge non-polar hydrogens.

-

Define the rotatable bonds.

-

Save the ligand in the PDBQT format.[15]

-

-

Define the Grid Box:

-

Identify the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction software.

-

Define a grid box that encompasses the entire binding site. The size and center of the grid must be specified.[15]

-

-

Run the Docking Simulation:

-

Analyze the Results:

-

AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol).[3]

-

The pose with the lowest binding affinity is typically considered the most favorable.

-

Visualize the docked poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Chimera.[19][20][21][22][23]

-

Molecular Dynamics Simulation: Exploring the Dynamic Landscape

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[24] This allows for the assessment of the stability of the binding pose and the characterization of the conformational changes that may occur upon ligand binding.

-

System Preparation:

-

Use the best-docked pose from the molecular docking as the starting structure for the protein-ligand complex.

-

Generate the topology and parameter files for the protein using a force field such as CHARMM36.[25]

-

Generate the topology and parameter files for the ligand, for which servers like CGenFF can be utilized.[24][25]

-

Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).[26]

-

Solvate the system with a suitable water model (e.g., TIP3P or SPC/E).[26]

-

Add counter-ions to neutralize the system.[25]

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[26]

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.[25]

-

NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.[25]

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.[27]

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

-

Radius of Gyration (Rg): To assess the compactness of the protein.

-

-

GROMACS provides a suite of tools for performing these analyses.[28][29][30]

Caption: A schematic representation of a typical molecular dynamics simulation workflow.

Binding Free Energy Calculations: Quantifying Affinity

MD simulations can be further leveraged to calculate the binding free energy of the protein-ligand complex, providing a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[31][32][33][34]

These methods calculate the binding free energy by combining the molecular mechanics energies with continuum solvation models.[31] The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. While computationally more demanding than docking, these methods often provide a better correlation with experimental binding affinities.[33][35]

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a biological target and elicit a specific response.[36][37] There are two main approaches:

-

Ligand-based pharmacophore modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features.[36][37]

-

Structure-based pharmacophore modeling: This approach is used when the 3D structure of the target is available. The pharmacophore is derived from the interactions observed between the target and a bound ligand.[36][37]

A pharmacophore model for 3-Hydroxy-2-(phenylformamido)propanoic acid can be generated based on its interactions with the target protein identified from molecular docking and MD simulations. This model can then be used for virtual screening of large compound databases to identify novel molecules with similar interaction patterns.[38][39]

Predicting Pharmacokinetic Properties: ADMET Analysis

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction tools can provide valuable insights into these properties, helping to identify potential liabilities early in the development process.[1][2][40]

A variety of computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are used to predict a wide range of ADMET properties.[41][42]

Table 2: Key ADMET Properties for In Silico Prediction

| Property Category | Specific Predictions |

| Absorption | Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor |

| Distribution | Blood-brain barrier (BBB) penetration, plasma protein binding (PPB) |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate, site of metabolism prediction |

| Excretion | Renal clearance, half-life |

| Toxicity | hERG inhibition, Ames mutagenicity, carcinogenicity, hepatotoxicity |

Numerous web servers and commercial software packages are available for in silico ADMET prediction. It is often recommended to use multiple tools and compare the results to increase the confidence in the predictions.[1][2]

Conclusion and Future Directions

The in silico modeling workflow detailed in this guide provides a robust and comprehensive approach for investigating the interactions of 3-Hydroxy-2-(phenylformamido)propanoic acid with a biological target. By integrating molecular docking, molecular dynamics simulations, binding free energy calculations, pharmacophore modeling, and ADMET prediction, researchers can gain deep insights into the molecular basis of its activity and its potential as a therapeutic agent.

It is crucial to remember that in silico predictions are not a substitute for experimental validation. The hypotheses generated from these computational studies must be tested and confirmed through in vitro and in vivo experiments. However, the use of these powerful computational tools can significantly rationalize and accelerate the drug discovery process, leading to the more efficient identification and development of novel therapeutics.

References

-

Lipinski's rule of five - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

- Hassan, M., & A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473–1487.

-

Lipinski's Rule of Five. (n.d.). Bionity. Retrieved January 17, 2026, from [Link]

-

GROMACS Tutorials. (n.d.). Retrieved January 17, 2026, from [Link]

-

Hassan, M., & A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Retrieved January 17, 2026, from [Link]

-

GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved January 17, 2026, from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 17, 2026, from [Link]

-

GROMACS Tutorial. (n.d.). BioSoft. Retrieved January 17, 2026, from [Link]

-

Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. Retrieved January 17, 2026, from [Link]

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic

- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461.

- Lipinski rule of five - Lecture Notes. (2023, November 28). SlideShare.

-

Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved January 17, 2026, from [Link]

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.

-

Tutorials and Webinars. (n.d.). Gromacs. Retrieved January 17, 2026, from [Link]

-

Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved January 17, 2026, from [Link]

-

Protein-Ligand Complex. (n.d.). MD Tutorials. Retrieved January 17, 2026, from [Link]

-

Lipinski's rule of five. (n.d.). Moodle@Units. Retrieved January 17, 2026, from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 17, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 17, 2026, from [Link]

-

PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5). YouTube. Retrieved January 17, 2026, from [Link]

-

Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. Retrieved January 17, 2026, from [Link]

-

The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

- Sun, H., et al. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 20(27), 18486–18497.

-

How To Use Pymol? Getting Started with Molecular Visualizations. (2024, September 13). YouTube. Retrieved January 17, 2026, from [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved January 17, 2026, from [Link]

-

Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. Retrieved January 17, 2026, from [Link]

-

Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). openfe-gromacs documentation. Retrieved January 17, 2026, from [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 17, 2026, from [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 17, 2026, from [Link]

-

In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. Retrieved January 17, 2026, from [Link]

-

Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. (n.d.). Walsh Medical Media. Retrieved January 17, 2026, from [Link]

-

(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Introduction to PyMOL. (n.d.). Retrieved January 17, 2026, from [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube. Retrieved January 17, 2026, from [Link]

-

Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved January 17, 2026, from [Link]

-

Pharmacophore modeling. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved January 17, 2026, from [Link]

- MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. (2012, April 11). SciSpace.

-

ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

-

3-Hydroxy-2-(phenylformamido)propanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. Retrieved January 17, 2026, from [Link]

- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025, March 14).

-

How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023, January 28). YouTube. Retrieved January 17, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. 3-Hydroxy-2-(phenylformamido)propanoic acid | C10H11NO4 | CID 333801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. Lipinski's_Rule_of_Five [bionity.com]

- 7. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 8. moodle2.units.it [moodle2.units.it]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. indico4.twgrid.org [indico4.twgrid.org]

- 16. eagonlab.github.io [eagonlab.github.io]

- 17. youtube.com [youtube.com]

- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 19. youtube.com [youtube.com]

- 20. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 21. youtube.com [youtube.com]

- 22. dasher.wustl.edu [dasher.wustl.edu]

- 23. people.mbi.ucla.edu [people.mbi.ucla.edu]

- 24. youtube.com [youtube.com]

- 25. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 26. biosoft.com [biosoft.com]

- 27. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]

- 28. GROMACS Tutorials [mdtutorials.com]

- 29. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 30. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]

- 31. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. peng-lab.org [peng-lab.org]

- 33. walshmedicalmedia.com [walshmedicalmedia.com]

- 34. scispace.com [scispace.com]

- 35. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 36. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 37. fiveable.me [fiveable.me]

- 38. youtube.com [youtube.com]

- 39. youtube.com [youtube.com]

- 40. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 41. sygnaturediscovery.com [sygnaturediscovery.com]

- 42. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 3-Hydroxy-2-(phenylformamido)propanoic Acid Derivatives

Introduction

N-acylated amino acids represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] Their inherent chirality and the presence of multiple functional groups that can be readily modified allow for the fine-tuning of their pharmacological properties. Among these, derivatives of 3-Hydroxy-2-(phenylformamido)propanoic acid, which incorporate a β-hydroxy-α-amino acid backbone N-acylated with a phenylformamido (benzoyl) group, have emerged as a promising area of research. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanism of action of these derivatives, with a particular focus on their potential as anticancer and antimicrobial agents. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the experimental exploration of this chemical class.

Synthesis of 3-Hydroxy-2-(phenylformamido)propanoic Acid Derivatives

The synthesis of 3-Hydroxy-2-(phenylformamido)propanoic acid derivatives can be achieved through a variety of established organic chemistry methodologies. A common and effective approach involves the N-acylation of a corresponding 3-hydroxy-α-amino acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This strategy allows for the introduction of diverse substituents on the phenyl ring of the benzoyl group, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

The synthesis typically begins with a commercially available or synthesized β-hydroxy-α-amino acid, such as 3-hydroxyalanine (isoserine) or a substituted variant. The amino group is then acylated using a substituted benzoyl chloride or benzoic anhydride. The resulting N-benzoyl amino acid can then be further modified if desired.

Caption: A generalized workflow for the synthesis of 3-Hydroxy-2-(phenylformamido)propanoic acid derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines the synthesis of a generic 3-hydroxy-2-(phenylformamido)propanoic acid derivative. This method can be adapted by using different substituted benzoyl chlorides and β-hydroxy-α-amino acid starting materials.

Step 1: Esterification of the β-Hydroxy-α-amino Acid

-

Suspend the starting β-hydroxy-α-amino acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: N-Acylation

-

Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 15 mL per gram).

-

Cool the solution to 0 °C.

-

Add triethylamine (2.5 eq) dropwise.

-

In a separate flask, dissolve the desired substituted benzoyl chloride (1.1 eq) in DCM (5 mL per gram).

-

Add the benzoyl chloride solution dropwise to the amino ester solution at 0 °C.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Saponification

-

Dissolve the purified N-benzoyl amino ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (1.5 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 3-hydroxy-2-(phenylformamido)propanoic acid derivative.

Biological Activities

Derivatives of 3-Hydroxy-2-(phenylformamido)propanoic acid have demonstrated a range of promising biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have reported the potent antiproliferative effects of N-benzoyl amino acid derivatives against various cancer cell lines.[4][5][6][7] The presence of the benzoyl group and the α-amino acid scaffold appears to be crucial for this activity. The cytotoxic effects are often mediated by the induction of apoptosis.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HCT-116 (Colon) | 12.5 | [5] |

| Derivative B | A549 (Lung) | 31.2 | [6] |

| Derivative C | MCF-7 (Breast) | 0.075 | [8] |

| Derivative D | Hs578T (Breast) | 0.033 | [8] |

Table 1: Representative anticancer activities of 3-Hydroxy-2-(phenylformamido)propanoic acid derivatives and related compounds.

Antimicrobial Activity

N-acylated amino acids have also been investigated for their antimicrobial properties.[1][9][10] They can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is thought to involve disruption of the microbial cell membrane or inhibition of essential cellular processes.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative E | Staphylococcus aureus | 16 | [11] |

| Derivative F | Escherichia coli | 32 | [11] |

| Derivative G | Candida albicans | 1.93 | [12] |

| Derivative H | Aspergillus niger | 1.93 | [12] |

Table 2: Representative antimicrobial activities of 3-Hydroxy-2-(phenylformamido)propanoic acid derivatives and related compounds.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which 3-Hydroxy-2-(phenylformamido)propanoic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be triggered by these compounds.

Key Events in Apoptosis Induction

-

Mitochondrial Membrane Potential (ΔΨm) Dissipation: A common early event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential. This can be assessed using fluorescent dyes like TMRE or TMRM.[13][14][15][16]

-

Caspase Activation: The dissipation of ΔΨm leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3 and -7), which then cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[17][18][19][20][21]

-

Modulation of Apoptotic Proteins: These derivatives can also influence the expression levels of pro- and anti-apoptotic proteins. For instance, they may lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[8]

Caption: Proposed apoptotic signaling pathway induced by 3-Hydroxy-2-(phenylformamido)propanoic acid derivatives.

Experimental Protocols for Mechanistic Studies

1. Mitochondrial Membrane Potential Assay (TMRE Staining)

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for the desired time. Include a positive control for depolarization (e.g., FCCP).

-

Add TMRE (tetramethylrhodamine, ethyl ester) to each well to a final concentration of 100-200 nM and incubate for 20-30 minutes at 37 °C.

-

Wash the cells with pre-warmed PBS.

-

Measure the fluorescence intensity using a microplate reader (Ex/Em ~549/575 nm). A decrease in fluorescence indicates a loss of ΔΨm.[15][16]

2. Caspase-3/7 Activity Assay (Luminescent)

-

Seed cells in a 96-well white plate and treat with the test compound as described above.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer. An increase in luminescence is proportional to the amount of caspase-3/7 activity.[17]

Structure-Activity Relationships (SAR)

The biological activity of 3-Hydroxy-2-(phenylformamido)propanoic acid derivatives is highly dependent on their chemical structure. Key structural features that can be modified to optimize activity include:

-

Substituents on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring of the benzoyl group can significantly impact potency. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) at different positions can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

-

The Amino Acid Scaffold: While this guide focuses on the 3-hydroxy-α-amino acid core, variations in the amino acid side chain can also modulate activity.

-

Stereochemistry: The stereochemistry at the α- and β-carbons of the propanoic acid backbone is likely to be critical for biological activity, as interactions with chiral biological macromolecules are often stereospecific.

Future Perspectives

The 3-Hydroxy-2-(phenylformamido)propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Target Identification: Elucidation of the specific molecular targets of these compounds to gain a deeper understanding of their mechanism of action.

-

In Vivo Studies: Evaluation of the efficacy and safety of the most promising derivatives in animal models of cancer and infectious diseases.

-

Combination Therapies: Investigating the potential of these compounds to be used in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

References

-

PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

-

G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

Elabscience. (2025, December 28). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]

-

Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Retrieved from [Link]

-

ResearchGate. (n.d.). Graphic representation of apoptosis signalling pathways. Retrieved from [Link]

-

PMC. (n.d.). Effects of Acyl versus Aminoacyl Conjugation on the Properties of Antimicrobial Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene data. Retrieved from [Link]

-

PMC. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Retrieved from [Link]

-

MDPI. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]

-

PubMed. (1979, November). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Retrieved from [Link]

-

SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, December 8). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the.... Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

-

NIH. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

-

SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

-

PubMed. (2022, January 19). Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. Retrieved from [Link]

-

MDPI. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis, Characterization and Biological Activity of Some Complexes of Some New Amino Acid Derivatives N-[(Benzoyl amino)-Thioxomethyl]-Amino Acid(HL). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Retrieved from [Link]

-

PubMed. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Asymmetric Synthesis of α‐Amino Acids and α‐N‐Hydroxyamino Acids from N‐Acylbornane‐10,2‐sultams. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-(phenylformamido)propanoic acid. Retrieved from [Link]

-

PubMed. (n.d.). 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. Retrieved from [Link]

-

PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

ScienceDirect. (2025, August 10). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Retrieved from [Link]

-

ResearchGate. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

PubMed. (n.d.). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

Sources

- 1. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effects of Acyl versus Aminoacyl Conjugation on the Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Functional Mitochondrial Staining | Thermo Fisher Scientific - TR [thermofisher.com]

- 14. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. assaygenie.com [assaygenie.com]

- 17. worldwide.promega.com [worldwide.promega.com]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. resources.novusbio.com [resources.novusbio.com]

Navigating the Uncharted: A Technical Guide to Identifying Therapeutic Targets of 3-Hydroxy-2-(phenylformamido)propanoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics is a journey into the molecular unknown. This guide addresses the challenge of identifying and validating therapeutic targets for the novel compound, 3-Hydroxy-2-(phenylformamido)propanoic acid. As this molecule is not extensively characterized in existing literature, this document provides a comprehensive, experience-driven framework for its investigation. We will move beyond theoretical concepts to detail the causality behind experimental choices, presenting a self-validating system for target discovery. This guide is structured to empower researchers with the strategic and technical expertise required to elucidate the mechanism of action of this and other novel chemical entities, transforming a molecule of unknown potential into a promising therapeutic lead.

Introduction: The Enigma of 3-Hydroxy-2-(phenylformamido)propanoic acid

3-Hydroxy-2-(phenylformamido)propanoic acid is a small molecule whose biological activities and molecular targets are largely unexplored.[1] Its structure, featuring a hydroxylated propanoic acid backbone and a phenylformamido moiety, offers intriguing possibilities for interaction with biological systems. While direct data is scarce, the structural similarity to N-formyl-phenylalanine derivatives suggests a potential, albeit speculative, starting point for investigation.[2][3] For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a well-known agonist of formyl peptide receptors (FPRs), which play a crucial role in inflammatory and immune responses.[4][5][6] This structural relationship provides a preliminary, hypothesis-driven avenue to explore.

However, a robust target identification strategy cannot rely solely on speculation. Therefore, this guide will focus on a multi-pronged approach, combining unbiased, discovery-oriented techniques with hypothesis-driven validation. Our core objective is to move from a compound of interest to a validated therapeutic target through a logical, evidence-based workflow. This process involves three key phases:

-

Phase 1: Unbiased Target Identification.

-

Phase 2: Target Validation and Engagement.

-

Phase 3: Pathway Elucidation and Functional Characterization.

This guide will provide detailed protocols and the scientific rationale for each phase, ensuring a comprehensive and actionable strategy for your research endeavors.

Phase 1: Unbiased Target Identification

The primary challenge with a novel compound is to identify its direct binding partners within the complex milieu of the cell. To achieve this, we will employ a combination of well-established and cutting-edge techniques.[7][8]

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography remains a cornerstone of target identification.[9][10] This technique utilizes an immobilized version of the small molecule to "fish" for its binding proteins from a cell lysate.

Rationale: The choice of AC-MS as the initial screening method is based on its ability to directly identify protein-small molecule interactions. By covalently attaching 3-Hydroxy-2-(phenylformamido)propanoic acid to a solid support, we can isolate proteins that bind to it with sufficient affinity to be co-purified. Subsequent identification of these proteins by mass spectrometry provides a list of putative targets.

-

Synthesis of Affinity Probe:

-

Identify a non-essential site on 3-Hydroxy-2-(phenylformamido)propanoic acid for the attachment of a linker and an affinity tag (e.g., biotin) or for direct immobilization to a resin (e.g., agarose beads). Structure-activity relationship (SAR) studies, if available, can guide this choice.[9][10]

-

Synthesize the affinity probe, ensuring the modification does not abrogate the biological activity of the parent compound.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the affinity probe (e.g., biotinylated compound) with the cell lysate to allow for protein binding.

-

Add streptavidin-coated beads to capture the biotinylated compound and its binding partners.[7]

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads using a denaturing buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and subject them to in-gel tryptic digestion.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm.

-

Perform a quantitative comparison between the experimental pull-down and a negative control (e.g., beads with no compound or with an inactive analog) to identify specific binding partners.[11]

-

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their increased stability upon ligand binding.[7][9]

Rationale: This method complements AC-MS by avoiding the need for chemical modification of the compound, which can sometimes alter its binding properties. The principle is that a protein bound to a small molecule is more resistant to proteolysis.[7]

-

Incubation:

-

Treat aliquots of cell lysate with varying concentrations of 3-Hydroxy-2-(phenylformamido)propanoic acid and a vehicle control.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a fixed time.

-

-

Quenching and Analysis:

-

Stop the digestion by adding a denaturing sample buffer.

-

Separate the remaining proteins by SDS-PAGE.

-

-

Identification:

-

Visualize the protein bands by staining. Bands that are more intense in the presence of the compound compared to the control are potential targets.

-

Excise these bands and identify the proteins by mass spectrometry.

-

Visualizing the Target Identification Workflow

The following diagram illustrates the workflow for unbiased target identification, combining AC-MS and DARTS.

Caption: Unbiased target identification workflow for a novel compound.

Phase 2: Target Validation and Engagement

Once a list of putative targets is generated, the next critical step is to validate these interactions and confirm target engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in live cells or cell lysates. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Rationale: CETSA provides direct evidence of target engagement within the physiological environment of the cell, which is a crucial validation step. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

-

Cell Treatment:

-

Treat intact cells or cell lysates with 3-Hydroxy-2-(phenylformamido)propanoic acid or a vehicle control.

-

-

Heating:

-

Heat aliquots of the treated samples across a range of temperatures.

-

-

Protein Precipitation and Detection:

-

Cool the samples and centrifuge to pellet the precipitated (denatured) proteins.

-

Collect the supernatant containing the soluble (stable) proteins.

-

-

Analysis:

-

Analyze the amount of the putative target protein remaining in the supernatant by Western blotting or mass spectrometry.

-

Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound confirms target engagement.

-

Phase 3: Pathway Elucidation and Functional Characterization

Identifying a direct binding partner is only the beginning. Understanding the functional consequences of this interaction is essential for therapeutic development.

Hypothesis-Driven Investigation: Formyl Peptide Receptors (FPRs)

Based on the structural similarity to fMLP, a plausible hypothesis is that 3-Hydroxy-2-(phenylformamido)propanoic acid may modulate the activity of FPRs.[4][5]

-

Calcium Mobilization Assay:

-

Use a cell line expressing FPRs (e.g., neutrophils or transfected HEK293 cells).

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Stimulate the cells with varying concentrations of 3-Hydroxy-2-(phenylformamido)propanoic acid.

-

Measure the change in intracellular calcium concentration using a fluorometric plate reader. An increase in intracellular calcium is indicative of FPR activation.

-

-

Chemotaxis Assay:

-

Use a Boyden chamber or a similar migration assay system.

-

Place a chemoattractant (the compound of interest) in the lower chamber and FPR-expressing cells in the upper chamber.

-

Quantify the number of cells that migrate to the lower chamber in response to the compound.

-

Broader Functional Screening

In parallel with hypothesis-driven studies, a broader assessment of the compound's impact on cellular signaling is necessary.

-

Cell Treatment and Lysis:

-

Treat a relevant cell line with 3-Hydroxy-2-(phenylformamido)propanoic acid for various durations.

-

Lyse the cells and digest the proteins into peptides.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphorylated peptides using techniques such as titanium dioxide or immobilized metal affinity chromatography (IMAC).

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.

-

-

Bioinformatics Analysis:

-

Use pathway analysis software to identify signaling pathways that are significantly altered by the compound.

-

Visualizing the Target Validation and Pathway Analysis Workflow

The following diagram outlines the process of validating candidate targets and elucidating their functional roles.

Caption: Workflow for target validation and functional characterization.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

| Table 1: Summary of Putative Targets from AC-MS and DARTS | |||

| Protein ID | Gene Name | Method of Identification | Fold Enrichment / Protection |

| P12345 | GENE1 | AC-MS | 15.2 |

| Q67890 | GENE2 | AC-MS, DARTS | 10.5 (AC-MS), 3.1 (DARTS) |

| ... | ... | ... | ... |

| Table 2: CETSA Results for Validated Target | |

| Parameter | Value |

| Target Protein | GENE2 |

| Melting Temperature (Vehicle) | 52.1 °C |

| Melting Temperature (Compound) | 56.8 °C |

| Thermal Shift (ΔTm) | +4.7 °C |

Conclusion

The journey to elucidate the therapeutic targets of a novel compound like 3-Hydroxy-2-(phenylformamido)propanoic acid is a systematic process of discovery and validation. By employing a multi-faceted approach that combines unbiased screening methods with hypothesis-driven functional assays, researchers can build a comprehensive understanding of a compound's mechanism of action. The protocols and workflows detailed in this guide provide a robust framework for such an investigation. The successful identification and validation of a therapeutic target are pivotal milestones in the translation of a chemical entity into a life-changing medicine.

References

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Al-Mugotir, M. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Ono, M., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]

-

García-Lara, E., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. [Link]

-

Goulet, S., et al. (1996). N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Cytokine. [Link]

-

PubChem. (n.d.). N-Formyl-D-phenylalanine. [Link]

-

Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine. [Link]

-

PubChem. (n.d.). N-Formyl-L-phenylalanine. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

-

Shanmugam, P., et al. (2007). Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-(phenylformamido)propanoic acid. [Link]

-

Kavaliauskas, P., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals. [Link]

-

ACS. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. 3-Hydroxy-2-(phenylformamido)propanoic acid | C10H11NO4 | CID 333801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Formyl-D-phenylalanine | C10H11NO3 | CID 7064571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Formyl-L-phenylalanine | C10H11NO3 | CID 759256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-(phenylformamido)propanoic acid

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Hydroxy-2-(phenylformamido)propanoic acid, a molecule of interest in drug development and biochemical research. Given the limited availability of published experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from structurally analogous molecules to present a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers researchers a robust framework for the identification and structural elucidation of this and related N-acyl amino acids.

Molecular Structure and Spectroscopic Overview

3-Hydroxy-2-(phenylformamido)propanoic acid, also known as N-benzoyl-β-hydroxyalanine, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include a carboxylic acid, a secondary amide, a primary alcohol, and a phenyl ring. Each of these moieties contributes characteristic signals in NMR, IR, and MS analyses. Understanding these contributions is paramount for accurate structural confirmation.